molecular formula C16H8N2 B1601987 3,8-Diethynyl-1,10-phenanthroline CAS No. 640297-84-3

3,8-Diethynyl-1,10-phenanthroline

Cat. No. B1601987
CAS RN: 640297-84-3
M. Wt: 228.25 g/mol
InChI Key: ZCPVSKKKVVMMPV-UHFFFAOYSA-N
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Description

3,8-Diethynyl-1,10-phenanthroline (DEPhen) is a highly conjugated organic molecule that has gained significant attention in the field of materials science, electrochemistry, and biochemistry. DEPhen is a versatile compound that has been used in various applications, including the development of organic light-emitting diodes, electrochemical sensors, and DNA binding agents.

Scientific Research Applications

Photophysical Properties and Complex Formation

  • Pt-M Heteronuclear Complexes : 3,8-Diethynyl-1,10-phenanthroline is used in the formation of Pt-Ru and Pt-Re heteronuclear complexes, exhibiting significant low-energy absorptions and luminescence in solid states and fluid solutions, useful in photophysical studies (Yang et al., 2008).

Coordination Polymers

  • Cadmium(II) and Zinc(II) Homochiral Coordination Polymers : This compound facilitates the construction of homochiral 2D and 3D coordination polymers involving cadmium(II) and zinc(II), which are investigated for their spectral, nonlinear optical, and thermal properties (Li Wang et al., 2009).

Chemosensing

  • Chemosensing of Cations and Anions : Derivatization of 1,10-phenanthroline, including this compound, results in ligands capable of acting as chemosensors, particularly useful in environmental and biological systems (P. Alreja & N. Kaur, 2016).

Silver-I Organic Frameworks

  • Silver-I Organic Frameworks : Utilized as ligands in the synthesis of novel organometallic units, impacting the structures of networks constructed from silver-ethynide compounds (Jin-Jin Zhu et al., 2017).

Supramolecular Architectures

  • Copper(II) Complexes and Supramolecular Arrays : Involved in the formation of supramolecular architectures with copper(II) nitrate, leading to diverse complex structures (A. Mitrofanov et al., 2016).

Photophysical Studies

  • Synthesis and Properties of Ruthenium(II) Complexes : The compound is used in the formation of novel ruthenium complexes, characterized by various spectroscopic techniques for photophysical studies (M. Karnahl et al., 2009).

Mesoporous Organosilica

  • Cobalt-Catalyzed Alkyne Hydrosilylation : Synthesis of Phen-based periodic mesoporous organosilica incorporating this compound for catalytic applications in organic transformations (Xiao-Tao Lin et al., 2023).

Luminescent Molecules and Metal Complexes

  • Building Blocks for Luminescent Applications : As a versatile starting material, this compound contributes to the design of luminescent organic derivatives and coordination compounds (G. Accorsi et al., 2009).

Ligand Synthesis and Applications

  • Construction of Ligands for Various Purposes : Serves as a building block in the chemistry of phenanthroline-based ligands, aiding in the development of molecular chemosensors and complexing agents (A. Bencini & V. Lippolis, 2010).

properties

IUPAC Name

3,8-diethynyl-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2/c1-3-11-7-13-5-6-14-8-12(4-2)10-18-16(14)15(13)17-9-11/h1-2,5-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPVSKKKVVMMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C2C(=C1)C=CC3=CC(=CN=C32)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578655
Record name 3,8-Diethynyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

640297-84-3
Record name 3,8-Diethynyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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